molecular formula C7H14ClN B1415858 N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2187435-35-2

N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B1415858
CAS RN: 2187435-35-2
M. Wt: 147.64 g/mol
InChI Key: AISWUEVMTZTDJY-UHFFFAOYSA-N
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Description

“N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2187435-35-2 . It has a molecular weight of 147.65 . It is a powder in physical form .


Molecular Structure Analysis

The InChI Code for “N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride” is 1S/C7H13N.ClH/c1-2-8-7-3-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H . The InChI key is AISWUEVMTZTDJY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a powder in physical form . The boiling point and other physical properties are not mentioned in the retrieved documents.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride, a variant of bicyclo[1.1.1]pentan-1-amine, has significant importance in medicinal chemistry due to its unique structural properties. A study outlined a new synthetic route for bicyclo[1.1.1]pentan-1-amine, highlighting its potential in scalable production for various applications (Goh et al., 2014).
  • Another approach to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane was reported, emphasizing the potential for efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

Medicinal Chemistry Applications

  • The conversion of bicyclo[1.1.1]pentan-1-amines to a wide range of polysubstituted bicyclo[3.1.1]heptan-1-amines through a photochemical method was described. This transformation represents a significant advancement in developing complex primary amine building blocks for medicinal chemistry (Harmata et al., 2021).

Exploration in Chemical Space

  • Radical fluorination has been used for the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, demonstrating the exploration of novel chemical spaces in medicinal chemistry. This method represents a modern trend in synthesizing new and unique building blocks (Goh & Adsool, 2015).

Diverse Applications in Chemistry

  • The strain-release heteroatom functionalization methodology, which includes bicyclo[1.1.1]pentane, has been highlighted for its ability to install small, strained ring systems. This method is applicable in bioconjugation and peptide labeling, underlining its versatility in diverse chemical applications (Lopchuk et al., 2017).

Safety and Hazards

The safety information for “N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is "Warning" .

properties

IUPAC Name

N-ethylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-8-7-3-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISWUEVMTZTDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC(C1)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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